![molecular formula C20H23NO3 B5563150 1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)

1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

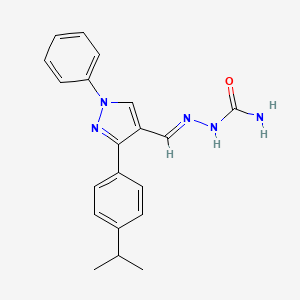

The compound “1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a heterocyclic compound containing a quinoline backbone with four added hydrogen atoms. It also contains a methoxyphenoxy group and a butanoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinoline, methoxyphenoxy, and butanoyl groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The methoxyphenoxy and butanoyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the methoxyphenoxy and butanoyl groups) would all influence its properties .科学的研究の応用

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of tetrahydroquinoline derivatives, highlighting their significance in organic chemistry. For instance, the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization demonstrates the versatility of tetrahydroquinoline frameworks in generating complex heterocyclic compounds. This method facilitates the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, proving essential for the synthesis of diverse organic molecules (Shingo Obika et al., 2007).

Pharmacological Applications

Tetrahydroquinoline derivatives have shown significant pharmacological potential. For example, methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with tetrahydroquinoline, have been identified as potent inhibitors of tubulin polymerization, a crucial mechanism for anticancer activity. These compounds disrupt microtubule assembly in a manner similar to colchicine, indicating their potential as cytostatic agents (R. Gastpar et al., 1998).

Material Science Applications

In material science, tetrahydroquinoline derivatives have been utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This application underscores the role of these compounds in analytical methodologies, providing highly sensitive detection options for primary and secondary alcohols (Tomohiko Yoshida et al., 1992).

Safety and Hazards

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methoxyphenoxy)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-17-10-12-18(13-11-17)24-15-5-9-20(22)21-14-4-7-16-6-2-3-8-19(16)21/h2-3,6,8,10-13H,4-5,7,9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYYXTVTVDCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)